molecular formula C18H17BrO4 B3096644 (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287257-13-9

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096644
CAS No.: 1287257-13-9
M. Wt: 377.2 g/mol
InChI Key: KKEVOASJUHVSLZ-VQHVLOKHSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and three methoxy groups on the other phenyl ring.

Preparation Methods

The synthesis of (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of oxidative stress, inflammation, and cell proliferation pathways.

Comparison with Similar Compounds

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:

    (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with the bromine atom at the para position.

    (2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with different positions of the methoxy groups.

    (2E)-1-(3-Bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with different positions of the methoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEVOASJUHVSLZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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